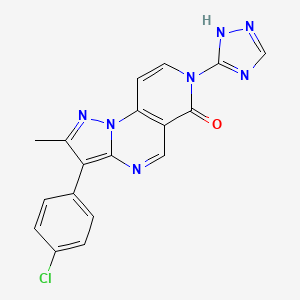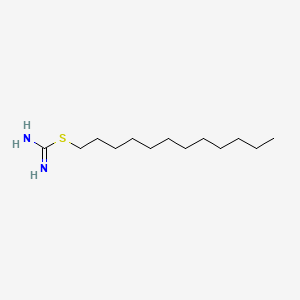
N-cyclohexyl-N~2~-phenyl-N~2~-(thiophen-2-ylacetyl)isovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N~2~-phenyl-N~2~-(thiophen-2-ylacetyl)isovalinamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N~2~-phenyl-N~2~-(thiophen-2-ylacetyl)isovalinamide typically involves multiple steps. One common approach is to start with the preparation of the thiophen-2-ylacetyl chloride, which is then reacted with isovalinamide in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N~2~-phenyl-N~2~-(thiophen-2-ylacetyl)isovalinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the isovalinamide moiety can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-cyclohexyl-N~2~-phenyl-N~2~-(thiophen-2-ylacetyl)isovalinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N~2~-phenyl-N~2~-(thiophen-2-ylacetyl)isovalinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-phenyl-p-phenylenediamine: Used as an antioxidant in rubber.
N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: Employed in RNA sequencing techniques.
N-cyclohexyl-N’-phenyl-N-(2-phenylcyclopropyl)thiourea: Investigated for its potential biological activities.
Uniqueness
N-cyclohexyl-N~2~-phenyl-N~2~-(thiophen-2-ylacetyl)isovalinamide is unique due to its combination of structural features, including the cyclohexyl, phenyl, and thiophene groups
Properties
Molecular Formula |
C23H30N2O2S |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-2-(N-(2-thiophen-2-ylacetyl)anilino)butanamide |
InChI |
InChI=1S/C23H30N2O2S/c1-3-23(2,22(27)24-18-11-6-4-7-12-18)25(19-13-8-5-9-14-19)21(26)17-20-15-10-16-28-20/h5,8-10,13-16,18H,3-4,6-7,11-12,17H2,1-2H3,(H,24,27) |
InChI Key |
TUKAMVCXJFVPBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(C2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-acetyl-N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide](/img/structure/B11465252.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide](/img/structure/B11465261.png)
![3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11465269.png)

![ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465275.png)


![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11465280.png)

![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide](/img/structure/B11465297.png)
![4-({[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B11465312.png)
![1-{4-[2-(Dimethylamino)ethenyl]-6-(trifluoromethyl)pyrimidin-5-yl}ethanone](/img/structure/B11465317.png)
![1-(4-methoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465318.png)
![(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11465322.png)
